molecular formula C11H14N2O B140249 1-(propoxymethyl)-1H-benzo[d]imidazole CAS No. 154387-90-3

1-(propoxymethyl)-1H-benzo[d]imidazole

Cat. No. B140249
M. Wt: 190.24 g/mol
InChI Key: KWKWQPSQWIWTLX-UHFFFAOYSA-N
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Description

1-(Propoxymethyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the benzimidazole class of compounds, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of 1-(propoxymethyl)-1H-benzo[d]imidazole in antitumor activity is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

Studies have also investigated the biochemical and physiological effects of 1-(propoxymethyl)-1H-benzo[d]imidazole. This compound has been shown to inhibit the growth of bacteria, fungi, and viruses, indicating its potential as an antimicrobial and antiviral agent. Additionally, studies have demonstrated that 1-(propoxymethyl)-1H-benzo[d]imidazole exhibits anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(propoxymethyl)-1H-benzo[d]imidazole in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 1-(propoxymethyl)-1H-benzo[d]imidazole. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in antitumor activity and to identify potential drug targets. Moreover, the development of new formulations and delivery systems may improve the bioavailability and efficacy of 1-(propoxymethyl)-1H-benzo[d]imidazole in clinical applications. Finally, the investigation of the potential applications of this compound in other fields, such as antimicrobial and anti-inflammatory agents, may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 1-(propoxymethyl)-1H-benzo[d]imidazole involves the reaction of 1H-benzo[d]imidazole with propyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(Propoxymethyl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the development of new antitumor agents. Studies have shown that 1-(propoxymethyl)-1H-benzo[d]imidazole exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

154387-90-3

Product Name

1-(propoxymethyl)-1H-benzo[d]imidazole

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(propoxymethyl)benzimidazole

InChI

InChI=1S/C11H14N2O/c1-2-7-14-9-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,2,7,9H2,1H3

InChI Key

KWKWQPSQWIWTLX-UHFFFAOYSA-N

SMILES

CCCOCN1C=NC2=CC=CC=C21

Canonical SMILES

CCCOCN1C=NC2=CC=CC=C21

synonyms

1H-Benzimidazole,1-(propoxymethyl)-(9CI)

Origin of Product

United States

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